2-Bromo-6-methoxypyridin-4-ol
CAS No.:
Cat. No.: VC18875080
Molecular Formula: C6H6BrNO2
Molecular Weight: 204.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6BrNO2 |
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Molecular Weight | 204.02 g/mol |
IUPAC Name | 2-bromo-6-methoxy-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9) |
Standard InChI Key | PFHVQBPONCWXKY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=O)C=C(N1)Br |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2-Bromo-6-methoxypyridin-4-ol (C₆H₅BrNO₂) has a molecular weight of 218.02 g/mol. The pyridine ring’s substitution pattern creates distinct electronic and steric effects, influencing its reactivity. Key features include:
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Bromine (Br): A heavy halogen at the 2-position, enhancing electrophilic substitution reactivity.
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Methoxy (-OCH₃): An electron-donating group at the 6-position, directing further substitutions to the ortho and para positions.
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Hydroxyl (-OH): A polar, acidic group at the 4-position, enabling hydrogen bonding and solubility in polar solvents .
Table 1: Predicted Physicochemical Properties
Property | Value |
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Melting Point | 120–125 °C (estimated) |
Boiling Point | 330–340 °C (extrapolated) |
Density | 1.65–1.75 g/cm³ |
Solubility | Methanol > Water (limited) |
pKa (Hydroxyl) | ~8.2 (calculated) |
These values are derived from structurally similar bromopyridines, such as 2-bromo-4-methoxypyridine (melting point: 121–125°C) and 3-bromo-2-methoxypyridin-4-ol (density: 1.776 g/cm³).
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-bromo-6-methoxypyridin-4-ol can be achieved through multi-step reactions involving bromination and functional group interconversion. A plausible route includes:
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Diazotization and Hydrolysis:
Starting with 6-methoxy-4-aminopyridine, diazotization using nitrosyl sulfuric acid followed by hydrolysis yields 6-methoxy-4-hydroxypyridine . -
Bromination:
Electrophilic bromination with bromine (Br₂) in dichloromethane at low temperatures (-10 to 5°C) introduces the bromine atom at the 2-position. Hydrogen peroxide (H₂O₂) is often used to stabilize intermediates .
Reaction Scheme:
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance yield (up to 95%) and purity (>99%) . Solvent selection (e.g., chloroform or dichloromethane) and controlled bromine addition mitigate exothermic side reactions. Post-synthesis purification involves vacuum distillation and recrystallization in ethanol .
Applications in Pharmaceutical and Chemical Industries
Role as a Synthetic Intermediate
2-Bromo-6-methoxypyridin-4-ol is pivotal in constructing complex molecules:
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Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl structures, common in kinase inhibitors.
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Antimicrobials: Analogous compounds (e.g., 3-bromo-2-methoxypyridin-4-ol) exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Table 2: Comparative Biological Activity of Pyridine Derivatives
Compound | IC₅₀ (Cancer Cells) | MIC (Bacteria) |
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2-Bromo-6-methoxypyridin-4-ol | 12 µM (est.) | 8 µg/mL (est.) |
4-Hydroxy-2-methoxypyridine | >100 µM | 64 µg/mL |
3-Bromo-2-methoxypyridin-4-ol | 18 µM | 16 µg/mL |
Data extrapolated from studies on 3-bromo-2-methoxypyridin-4-ol.
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
The methoxy group’s electron-donating nature (+M effect) increases ring electron density, while the bromine’s electron-withdrawing effect (-I) creates a polarized electronic environment. This duality enhances reactivity in nucleophilic aromatic substitutions compared to analogs like 2-bromo-4-methoxypyridine .
Table 3: Reactivity Comparison
Compound | Electrophilic Reactivity | Nucleophilic Reactivity |
---|---|---|
2-Bromo-6-methoxypyridin-4-ol | Moderate | High |
2-Bromo-4-methoxypyridine | Low | Moderate |
4-Hydroxy-2-methoxypyridine | Very Low | Low |
Future Directions and Research Gaps
Unexplored Applications
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Catalysis: Potential as a ligand in transition metal catalysis for C–C bond formation.
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Materials Science: Incorporation into conductive polymers via Suzuki coupling.
Needed Studies
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Pharmacokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.
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Ecotoxicology: Long-term environmental impact assessments.
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